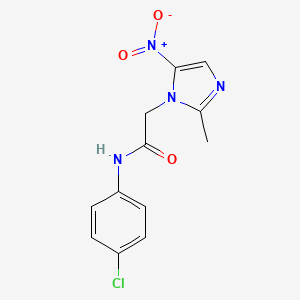

N-(4-Chloro-phenyl)-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chloro-phényl)-2-(2-méthyl-5-nitro-imidazol-1-yl)-acétamide est un composé organique synthétique appartenant à la classe des dérivés de l’imidazole. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de nouveaux agents thérapeutiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N-(4-chloro-phényl)-2-(2-méthyl-5-nitro-imidazol-1-yl)-acétamide implique généralement les étapes suivantes :

Formation du cycle imidazole : Cela peut être réalisé par condensation du glyoxal avec de l’ammoniac et un aldéhyde approprié.

Nitration : Le cycle imidazole est ensuite nitré à l’aide d’un mélange d’acide nitrique et d’acide sulfurique.

Substitution : Le nitro-imidazole est mis à réagir avec la 4-chloroaniline en présence d’un catalyseur approprié pour former le composé souhaité.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé impliqueraient probablement une synthèse à grande échelle utilisant des conditions de réaction similaires, mais optimisées pour l’efficacité et le rendement. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées.

Analyse Des Réactions Chimiques

Types de réactions

N-(4-chloro-phényl)-2-(2-méthyl-5-nitro-imidazol-1-yl)-acétamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être réduit en groupe amine à l’aide d’agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur au palladium.

Substitution : Le groupe chloro peut être substitué par d’autres nucléophiles tels que les amines ou les thiols dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Hydrogène gazeux, catalyseur au palladium.

Substitution : Nucléophiles comme les amines ou les thiols, souvent en présence d’une base telle que l’hydroxyde de sodium.

Principaux produits

Réduction : Conversion du groupe nitro en groupe amine.

Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.

Médecine : Utilisation potentielle comme agent thérapeutique en raison de ses activités biologiques.

Industrie : Peut être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans des réactions chimiques.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving imidazole derivatives.

Medicine: Potential use as an antimicrobial or anticancer agent.

Industry: Use in the development of new materials with specific properties.

Mécanisme D'action

Le mécanisme d’action du N-(4-chloro-phényl)-2-(2-méthyl-5-nitro-imidazol-1-yl)-acétamide dépendrait de son activité biologique spécifique. En général, il pourrait interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, conduisant à l’inhibition ou à l’activation de voies spécifiques. Par exemple, s’il possède des propriétés antimicrobiennes, il pourrait inhiber les enzymes bactériennes ou perturber les membranes cellulaires.

Comparaison Avec Des Composés Similaires

Composés similaires

Métronidazole : Un autre dérivé nitroimidazole ayant des propriétés antimicrobiennes.

Tinidazole : Similaire au métronidazole, utilisé pour traiter les infections.

Ornidazole : Un autre nitroimidazole ayant des applications similaires.

Unicité

N-(4-chloro-phényl)-2-(2-méthyl-5-nitro-imidazol-1-yl)-acétamide peut présenter des propriétés uniques en raison de la présence du groupe 4-chloro-phényl, qui pourrait influencer son activité biologique et sa réactivité chimique par rapport à d’autres dérivés nitroimidazoles.

Propriétés

Formule moléculaire |

C12H11ClN4O3 |

|---|---|

Poids moléculaire |

294.69 g/mol |

Nom IUPAC |

N-(4-chlorophenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |

InChI |

InChI=1S/C12H11ClN4O3/c1-8-14-6-12(17(19)20)16(8)7-11(18)15-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,15,18) |

Clé InChI |

IHOXFLRXNXSCPG-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC=C(N1CC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Solubilité |

5.7 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-6-chloro-3-[2-(3-methyl-5-phenylthiophen-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11604262.png)

![(3-Amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone](/img/structure/B11604267.png)

![2-[3-(4-chlorobenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11604268.png)

![N-(5-methyl-1,2-oxazol-3-yl)-4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)benzenesulfonamide](/img/structure/B11604272.png)

![2-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}ethanol](/img/structure/B11604280.png)

![2-Phenyl-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11604282.png)

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]ethanol](/img/structure/B11604287.png)

![(3Z)-1-benzyl-3-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11604297.png)

![4-{[(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoic acid](/img/structure/B11604302.png)

![7-(2,3-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11604304.png)

![N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide](/img/structure/B11604312.png)

![2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11604332.png)